Magnesium citrate

Overview

Description

Synthesis Analysis

Magnesium citrate can be synthesized through several methods, including the citrate gel route, which involves complexing metal ions with citric acid. This process can lead to the formation of submicron-sized powders or nano-crystalline structures, indicating the versatility and adaptability of the synthesis process to yield materials with specific properties. For instance, the synthesis of magnesium dititanate (MgTi2O5) and magnesium chromate spinel (MgCr2O4) using the citrate gel route demonstrates the applicability of this method to produce compounds with closely related structures to magnesium citrate (Purohit & Saha, 1999); (Li, Jia, & Qi, 2011).

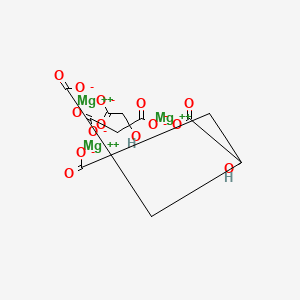

Molecular Structure Analysis

The molecular structure of magnesium citrate and related compounds can be extensively characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR). These methods reveal the crystalline nature, particle size, and specific surface area of the synthesized compounds, providing insight into the structural characteristics that influence their chemical and physical properties.

Chemical Reactions and Properties

Magnesium citrate participates in various chemical reactions, reflecting its reactivity and the potential for interaction with other compounds. Studies such as the synthesis and breakdown of citric acid with crystalline condensing enzyme highlight the complex chemical behavior of citrate-based compounds (Stern, Shapiro, & Ochoa, 1950). These reactions are crucial for understanding the chemical properties and potential applications of magnesium citrate.

Physical Properties Analysis

The physical properties of magnesium citrate, such as particle size, morphology, and surface area, are critical for its functionality in various applications. Techniques like SEM and XRD provide valuable information on these characteristics, allowing for the optimization of synthesis methods to achieve desired properties.

Chemical Properties Analysis

The chemical properties of magnesium citrate, including its reactivity, stability, and interactions with other compounds, are essential for its use in different fields. Analytical methods, such as potentiometric titration, can determine formation constants for interactions with ions, offering insights into the compound's behavior in solution (Meyer, 1974).

Scientific Research Applications

Osteoporosis Management

Magnesium citrate has been investigated for its effects on bone health, particularly in postmenopausal osteoporotic women. A study by Aydın et al. (2010) demonstrated that short-term oral magnesium supplementation could suppress bone turnover, indicating potential benefits in osteoporosis management.

Cardiovascular Health

Research by Schutten et al. (2019) focused on the effects of magnesium citrate on arterial stiffness, a factor closely related to atherosclerosis and cardiovascular health. This study aimed to compare the impacts of different magnesium compounds, including citrate, on arterial stiffness and blood pressure.

Asthma Management

A study by Bede et al. (2003) explored the use of magnesium citrate in children with stable bronchial asthma. The research found that long-term magnesium supplementation could benefit mildly to moderately asthmatic children.

Nephrolithiasis (Kidney Stones)

Magnesium citrate has been studied for its role in preventing calcium oxalate nephrolithiasis (kidney stones). Massey (2005) critically evaluated the use of magnesium supplements in this context, suggesting that while magnesium oxide and hydroxide may not be effective, magnesium citrate, particularly when combined with potassium, could reduce stone recurrence.

Magnesium Homeostasis in Critical Illness

The study by Zakharchenko et al. (2016) examined the role of magnesium citrate in maintaining magnesium homeostasis in critically ill patients undergoing continuous renal replacement therapy with regional citrate anticoagulation.

Migraine Prophylaxis

Magnesium citrate's effectiveness in migraine prophylaxis was evaluated in a study by Demirkaya et al. (2000), comparing it with flunarizine and amitriptyline. The study found that magnesium was as effective as these established drugs in reducing migraine attack frequency and severity.

Fibromyalgia Treatment

In a study by Bağiş et al. (2011), magnesium citrate was investigated for its impact on pain and clinical parameters in patients with fibromyalgia. The study found that magnesium citrate, especially when used in combination with amitriptyline, could effectively reduce tender points and the intensity of fibromyalgia symptoms.

Bone Health

A comprehensive review by Rondanelli et al. (2021) updated the state of knowledge regarding the relationship between magnesium, including magnesium citrate, and bone health. The review highlights the importance of magnesium in maintaining normal bone and its potential in managing osteoporosis.

Safety And Hazards

Magnesium citrate is generally considered safe but may reduce the absorption of certain medications and increase the effects of others . Some people may experience diarrhea, nausea, and abdominal cramping when taking magnesium citrate supplements . It is not recommended for use in children and infants two years of age or less .

Future Directions

Magnesium citrate is used for constipation or colonoscopy prep, whereas other formulations may be used for dietary supplementation . The maximum upper tolerance limit (UTL) for magnesium in supplement form for adults is 350 mg of elemental magnesium per day, according to the National Institutes of Health (NIH) .

properties

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSARIKBYIPYPF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Mg3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015151 | |

| Record name | Trimagnesium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Partially soluble in cold water | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Magnesium citrate | |

CAS RN |

3344-18-1, 7779-25-1 | |

| Record name | Magnesium citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHO26O1T9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

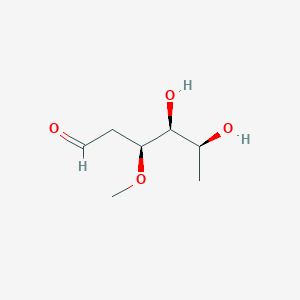

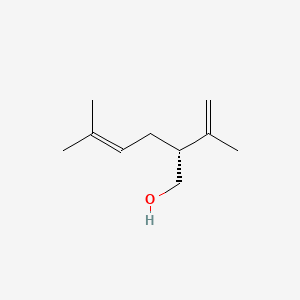

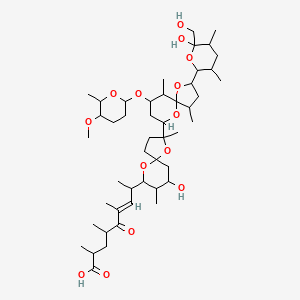

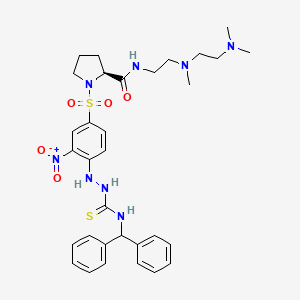

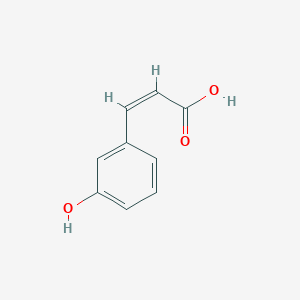

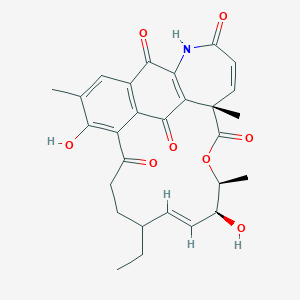

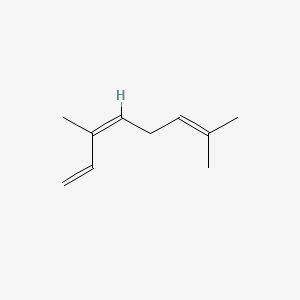

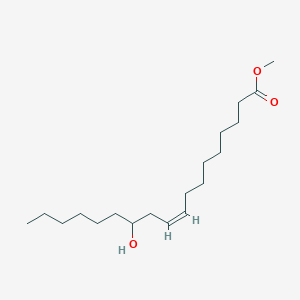

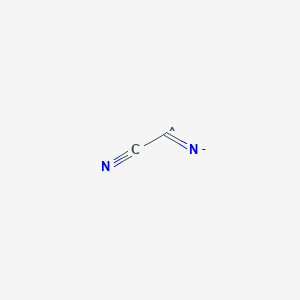

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)

](/img/structure/B1235670.png)